(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with an isopropylbenzylidene group and an oxopropoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Isopropylbenzylidene Group: The isopropylbenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-isopropylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.
Attachment of the Oxopropoxy Group: The oxopropoxy group can be attached through an esterification reaction involving the benzofuran core and an appropriate oxopropylating agent, such as 2-bromoacetone, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives of the benzofuran compound.
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is being studied for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-methylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- (Z)-2-(4-ethylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- (Z)-2-(4-tert-butylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Uniqueness
Compared to similar compounds, (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s ability to interact with specific molecular targets, leading to improved efficacy in certain applications.
Properties
IUPAC Name |
(2Z)-6-(2-oxopropoxy)-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13(2)16-6-4-15(5-7-16)10-20-21(23)18-9-8-17(11-19(18)25-20)24-12-14(3)22/h4-11,13H,12H2,1-3H3/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXBNDFFKVLY-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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